REACTION_CXSMILES
|
C[C@H]([O:10][C:11](=[O:31])[C@@H:12]([C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1)[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=1)C(=O)N1CCCC1.O.Cl>C1(C)C=CC=CC=1>[Cl:30][C:27]1[CH:26]=[CH:25][C:24]([CH:12]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:21])([F:22])[F:23])[CH:15]=2)[C:11]([OH:31])=[O:10])=[CH:29][CH:28]=1
|
Name
|
residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H](C(N1CCCC1)=O)OC([C@H](OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting biphasic mixture was stirred at 80° C. for between about 4 and about 8 hours (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
till completion of the hydrolysis
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 60° C.
|
Type
|
WASH
|
Details
|
the organic phase washed with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
Toluene (about 80 g) was removed by distillation
|
Type
|
CUSTOM
|
Details
|
to dry the organic phase
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was then cooled to 70° C.
|
Type
|
ADDITION
|
Details
|
petrol ether 60/90 (250 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was further cooled to 37° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 minutes at 37° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension then cooled to 0° C. over about 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with a mixture of toluene (5 mL 0 and petrol ether 60/90 (9 mL)
|
Type
|
CUSTOM
|
Details
|
to yield wet product
|
Type
|
CUSTOM
|
Details
|
The wet product was dried in a vacuum at 30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)OC1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C@H]([O:10][C:11](=[O:31])[C@@H:12]([C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][CH:25]=1)[O:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:15]=1)C(=O)N1CCCC1.O.Cl>C1(C)C=CC=CC=1>[Cl:30][C:27]1[CH:26]=[CH:25][C:24]([CH:12]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:21])([F:22])[F:23])[CH:15]=2)[C:11]([OH:31])=[O:10])=[CH:29][CH:28]=1
|
Name
|
residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H](C(N1CCCC1)=O)OC([C@H](OC1=CC(=CC=C1)C(F)(F)F)C1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting biphasic mixture was stirred at 80° C. for between about 4 and about 8 hours (
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
till completion of the hydrolysis
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 60° C.
|
Type
|
WASH
|
Details
|
the organic phase washed with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
Toluene (about 80 g) was removed by distillation
|
Type
|
CUSTOM
|
Details
|
to dry the organic phase
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was then cooled to 70° C.
|
Type
|
ADDITION
|
Details
|
petrol ether 60/90 (250 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was further cooled to 37° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 minutes at 37° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension then cooled to 0° C. over about 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with a mixture of toluene (5 mL 0 and petrol ether 60/90 (9 mL)
|
Type
|
CUSTOM
|
Details
|
to yield wet product
|
Type
|
CUSTOM
|
Details
|
The wet product was dried in a vacuum at 30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)O)OC1=CC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |